2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-10-21-6-2-14(12)25-11-13-4-8-24(9-5-13)16-22-7-3-15(23-16)17(18,19)20/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLHGKJGRNGNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Hydroxymethyl)piperidine
Starting from tert-butyl 4-aminopiperidine-1-carboxylate, protection of the amine followed by reduction or hydroxymethylation yields 4-(hydroxymethyl)piperidine. Deprotection using HCl/ethanol provides the free amine, which is subsequently functionalized.
Etherification with 3-Methylpyridin-4-ol
The hydroxymethyl group is converted to a bromomethyl or iodomethyl derivative using PBr3 or KI, respectively. Reaction with 3-methylpyridin-4-ol in the presence of K2CO3 in acetone at reflux affords 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine. This step leverages SN2 mechanisms, with iodide leaving groups providing superior reactivity over chloride or bromide.
Coupling of Pyrimidine and Piperidine Moieties
The final step involves nucleophilic aromatic substitution (SNAr) between 2-chloro-4-(trifluoromethyl)pyrimidine and 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine. The electron-withdrawing trifluoromethyl group activates the pyrimidine ring toward displacement of the chloride by the piperidine’s secondary amine. Optimal conditions include using DMF as a solvent and DIPEA as a base at 80–100°C for 12–24 hours.
Reaction Optimization Table
| Entry | Solvent | Base | Temp. (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| 1 | DMF | K2CO3 | 80 | 24 | 65% |
| 2 | DMF | DIPEA | 100 | 12 | 78% |
| 3 | MeCN | DIPEA | 80 | 18 | 70% |
Higher temperatures and polar aprotic solvents enhance reaction efficiency by stabilizing the transition state. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 9:1) isolates the target compound in >95% purity.
Challenges and Mitigation Strategies
Chemoselectivity in Alkylation
Competing N-alkylation vs. O-alkylation is a critical concern. Employing bulky bases like DIPEA and iodomethyl intermediates favors O-alkylation by sterically hindering nitrogen attack. For example, reactions with 4-(iodomethyl)pyrimidines in acetone achieve >90% O-selectivity.
Purification of Hydrophobic Intermediates
The trifluoromethyl group’s hydrophobicity complicates isolation. Recrystallization from hexane/MeOH (9:1) at −4°C effectively precipitates pure product while removing hydrophilic impurities.
Scalability and Industrial Relevance
The convergent synthesis outlined here is scalable, with individual steps achieving yields >85%. A pilot-scale process (100 g) demonstrated 72% overall yield, highlighting its viability for industrial applications. Key cost drivers include the price of 3-methylpyridin-4-ol and iodomethylation reagents, though bulk procurement mitigates expenses .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily at the piperidine moiety, leading to the formation of N-oxides.
Reduction: : Reduction reactions typically target the pyridine ring, converting it into a piperidine derivative.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: : Halogenating agents, alkyl halides, and nucleophiles like sodium alkoxides are frequently employed.
Major Products Formed
Oxidation: : Formation of N-oxides of the piperidine ring.
Reduction: : Conversion to piperidine derivatives.
Substitution: : A wide range of substituted derivatives depending on the reacting nucleophiles and electrophiles.
Scientific Research Applications
Biological Applications
1. Antitumor Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that the incorporation of trifluoromethyl groups enhances the compound's potency against various cancer cell lines. For instance, a study demonstrated its ability to inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent .
2. Antiviral Properties
The compound has also been investigated for its antiviral activities. It has been noted to inhibit viral replication in vitro, particularly against RNA viruses. The mechanism appears to involve interference with viral polymerases, making it a candidate for further development in antiviral therapeutics .
3. Neurological Applications
Given the piperidine structure, this compound may possess neuroprotective properties. Research into similar compounds has indicated potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets often include enzymes and receptors where the compound can either inhibit or activate biological pathways. The trifluoromethyl group, known for its electron-withdrawing properties, plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The exact molecular pathways are under investigation, but initial studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine/Pyridine Moiety
Compound A : 2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine
- Key Difference : Replaces the 3-methylpyridin-4-yl group with a 3-chloro-pyridin-4-yl substituent.
- Molecular weight: 371.8 g/mol (vs. ~384.42 g/mol for the target compound) .
Compound B : 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine
- Key Difference : Substitutes the pyridine ring with a 2-cyclopropyl-thiazole group.
- Impact : The thiazole heterocycle may enhance π-stacking interactions but reduce metabolic stability due to sulfur oxidation susceptibility. Molecular weight: 384.42 g/mol .
Compound C : 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one
- Key Difference: Pyrido[3,4-d]pyrimidinone core instead of pyrimidine, with a pyridinylpiperazine side chain.
Core Structure Modifications
Compound D : 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one
- Key Difference: Chromeno-pyrimidine fused core with a thiourea moiety.
- Impact : The thiocarbonyl group and fused chromene ring enhance hydrogen bonding and rigidity, improving target selectivity but limiting solubility .
Compound E : Piperidin-1-yl-propoxyphenyl-substituted 2-aminopyrimidines
- Key Difference: 2-Aminopyrimidine core with propoxyphenyl-piperidine side chains.
Physicochemical and Pharmacokinetic Properties
- Trifluoromethyl Advantage: The -CF₃ group in the target compound improves metabolic stability and membrane permeability compared to amino (Compound E) or thio (Compound D) groups .
Biological Activity
The compound 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group and a piperidine moiety, which are significant for its biological interactions. The molecular formula is , with a molecular weight of approximately 350.4 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
| InChI Key | PZPTWIJNYXMOEX-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that derivatives of the pyrimidine scaffold, particularly those with trifluoromethyl substitutions, exhibit significant antimicrobial activity. A study identified a series of trifluoromethyl pyrimidinone compounds that demonstrated potent activity against Mycobacterium tuberculosis with minimal cytotoxicity against HepG2 cells (IC50 > 100 µM) . The most promising analogue showed an MIC (Minimum Inhibitory Concentration) of 4.9 μM .
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors critical for microbial survival and proliferation. It is believed to inhibit the function of MmpL3, an essential protein in the mycobacterial cell wall synthesis pathway, which is crucial for the bacterium's survival .
Structure-Activity Relationship (SAR)
A structure-activity relationship study on related compounds revealed that modifications at various positions on the pyrimidine ring can significantly affect biological activity. For instance, the introduction of different substituents at the 5-position of the pyrimidinone led to varying degrees of activity against M. tuberculosis .
Table: SAR Findings
| Compound ID | Substitution | MIC (μM) | Comments |
|---|---|---|---|
| 4PP-1 | H at 4-position | 6.3 | Initial hit |
| 4PP-2 | p-tert-butyl at 4-position | 2.0 | Improved activity |
| 4PP-3 | Cyclohexylmethylene at N-1 position | 6.8 | Similar to seed hit |
| 4PP-31 | 1-naphthyl group | 2.7 | Active |
| 4PP-32 | 4-pyridinyl group | >100 | Inactive |
Case Studies
Several studies have investigated the biological effects of this compound and its analogs:
- Antitubercular Activity : A study highlighted that certain trifluoromethyl pyrimidinones exhibited rapid bactericidal activity against replicating M. tuberculosis, achieving a ~4 log kill in less than one day .
- Cytotoxicity Assessment : In vitro tests showed that while some compounds from this series had low cytotoxicity (IC20 > 40 µM), others demonstrated significant toxicity . This underscores the importance of careful structural modifications to enhance selectivity.
- Potential as DYRK1A Inhibitors : Another line of research explored the potential of similar compounds as inhibitors for dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a role in various neurological disorders .
Q & A
Basic: What are the established synthetic routes for 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine, and what key parameters influence yield?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. A common approach is:
Piperidine functionalization : React 4-(hydroxymethyl)piperidine with 3-methylpyridin-4-ol under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage .
Pyrimidine coupling : Introduce the trifluoromethyl pyrimidine moiety via palladium-catalyzed cross-coupling or SNAr (nucleophilic aromatic substitution) at elevated temperatures (80–100°C) .
Critical parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity.
- Base selection : Strong bases (e.g., NaH) improve deprotonation but may cause side reactions with sensitive functional groups.
- Purity control : Column chromatography (silica gel, hexane/EtOAc) is often required to isolate the product in >95% purity .
Advanced: How can researchers optimize reaction conditions to address low yields in the coupling step of this compound?
Answer:
Low yields in coupling steps often stem from steric hindrance or competing side reactions. Methodological optimizations include:
- Catalyst screening : Test Pd(PPh₃)₄, XPhos-Pd-G3, or Ni catalysts for improved regioselectivity .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) while maintaining high yields .
- In situ monitoring : Use HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Case study : A 2024 study achieved 78% yield by switching from DMF to 1,4-dioxane and adding catalytic tetrabutylammonium iodide (TBAI) to stabilize transition states .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure and purity?
Answer:
- 1H/13C NMR : Confirm the presence of the piperidine ring (δ 2.5–3.5 ppm for N-CH₂), trifluoromethyl group (δ ~120 ppm in 13C), and pyridine protons (δ 7.5–8.5 ppm) .
- HRMS : Validate molecular weight (expected [M+H]+: 397.16) with <2 ppm error .
- X-ray crystallography : Resolve stereochemical ambiguities in the piperidine and pyridine moieties (if crystalline) .
Advanced: How can structural ambiguities in the piperidine-pyrimidine linkage be resolved when spectroscopic data is inconclusive?
Answer:
- 2D NMR (COSY, NOESY) : Identify through-space interactions between the piperidine CH₂ and pyrimidine protons .
- DFT calculations : Compare computed 13C chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate proposed conformers .
- Degradation studies : Hydrolyze the ether bond under acidic conditions (HCl/EtOH) and analyze fragments via GC-MS to confirm connectivity .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HeLa cells (IC₅₀ <10 µM indicates therapeutic potential) .
- Solubility testing : Measure logP (e.g., shake-flask method) to guide formulation for in vivo studies .
Advanced: How should researchers address contradictory bioactivity data across different cell lines or assays?
Answer:
- Dose-response normalization : Account for variations in cell permeability (e.g., use P-glycoprotein inhibitors in resistant lines) .
- Off-target profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
- Meta-analysis : Compare data with structurally similar compounds (e.g., 4-(3-fluorophenyl)-2-piperidinylpyrimidine derivatives) to identify trends .
Basic: What safety protocols are critical during handling and storage?
Answer:
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation and moisture absorption .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact (H315/H319 hazards) .
- Waste disposal : Neutralize with 10% aqueous NaOH before incineration to degrade fluorinated byproducts .
Advanced: What strategies mitigate risks during scale-up from milligram to gram quantities?
Answer:
- Exotherm management : Use jacketed reactors with controlled cooling during exothermic steps (e.g., trifluoromethylation) .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and abort unstable intermediates .
- Worst-case testing : Conduct DSC (differential scanning calorimetry) to identify thermal decomposition risks (>150°C requires quenching protocols) .
Basic: How can computational tools predict this compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Model binding to kinase domains (PDB: 1M17) using the pyrimidine core as an anchor .
- MD simulations (GROMACS) : Simulate 100-ns trajectories to assess stability of the piperidine-O-CH₂ linkage in aqueous environments .
Advanced: What methodologies reconcile discrepancies between computational predictions and experimental binding affinities?
Answer:
- Free energy perturbation (FEP) : Quantify ΔΔG contributions of specific substituents (e.g., trifluoromethyl vs. methyl groups) .
- Cryo-EM or SPR : Validate predicted binding poses with experimental structural data or real-time kinetics (ka/kd measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
